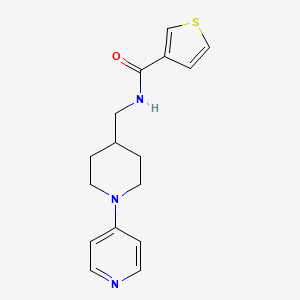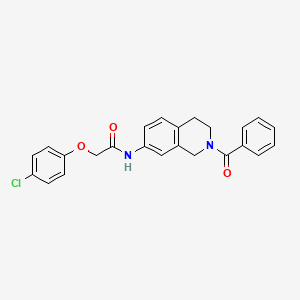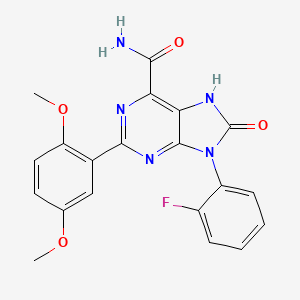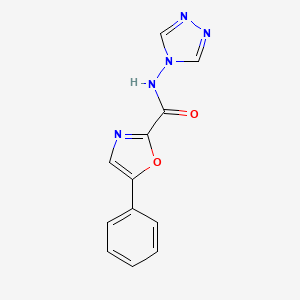
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound . It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The compound also features a pyridine ring and a thiophene ring, both of which are aromatic heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the piperidine ring, followed by the introduction of the pyridine and thiophene rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures . The piperidine and pyridine rings are likely to contribute to the overall rigidity of the molecule, while the thiophene ring may introduce some degree of flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the piperidine, pyridine, and thiophene rings . These rings can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Scientific Research Applications
Synthesis and Anticancer Applications
A series of novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, were synthesized and tested for their ability to inhibit angiogenesis and to cleave DNA. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. This implies that modifications on the piperidine analogues can significantly influence their potency as anticancer agents (Vinaya Kambappa et al., 2017).
Molecular Interaction Studies
Research on related structures, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into molecular interactions with receptors. These studies help in understanding the binding interactions with receptors, offering a basis for designing more effective compounds with receptor-specific activity. The detailed conformational and comparative molecular field analysis (CoMFA) of these compounds has contributed to developing pharmacophore models for cannabinoid receptor ligands (J. Shim et al., 2002).
Nonaqueous Capillary Electrophoresis
A method using nonaqueous capillary electrophoretic separation was developed for analyzing imatinib mesylate and related substances, showcasing an application in quality control for pharmaceuticals. This technique illustrates the utility of related compounds in analytical chemistry, facilitating the identification and quantification of pharmaceuticals and their impurities (Lei Ye et al., 2012).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic systems, indicating its versatility in constructing new molecular structures with potential biological activities. This includes the development of new thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, highlighting the synthetic utility of the enaminoester moiety in heterocyclic synthesis (H. Madkour et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Similar compounds have shown to inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to affect the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal or bacteriostatic effect.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(14-5-10-21-12-14)18-11-13-3-8-19(9-4-13)15-1-6-17-7-2-15/h1-2,5-7,10,12-13H,3-4,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCEZIIGFISLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)

![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)
![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)
![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)
